trans-2-Fluorocyclopropanecarbonitrile
Description
trans-2-Fluorocyclopropanecarbonitrile is a fluorinated cyclopropane derivative featuring a nitrile group (-C≡N) and a fluorine atom in a trans-configuration on the cyclopropane ring. Cyclopropanes are known for their inherent ring strain, which influences their reactivity and stability.
Properties
IUPAC Name |
2-fluorocyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDEALSRGHQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarbonitrile typically involves the cyclopropanation of an appropriate precursor, followed by fluorination and nitrile formation. One common method involves the reaction of a suitable alkene with a fluorinating agent and a nitrile source under controlled conditions. For example, the reaction of an alkene with diethylaminosulfur trifluoride (DAST) and a nitrile source can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: trans-2-Fluorocyclopropanecarbonitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and other specialty chemicals. Its unique properties make it suitable for applications requiring chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. cis-2-Fluorocyclopropanecarbonitrile
- Structural Differences : The cis-isomer has fluorine and nitrile groups on the same side of the cyclopropane ring, whereas the trans-isomer positions them oppositely. This stereochemical distinction affects dipole moments and intermolecular interactions.
- Synthesis and Reactivity : Cyclopropane nitriles are typically synthesized via [2+1] cycloadditions or ring-closing reactions. Stereochemical control is critical; the cis-isomer’s InChIKey (KWUDEALSRGHQIP-IMJSIDKUSA-N) reflects its specific configuration . Trans-isomers may exhibit distinct reactivity in ring-opening or nucleophilic substitution due to spatial arrangement.
- Applications: Both isomers are valuable in medicinal chemistry as rigid scaffolds.
2.2. 4-Fluoropyrrolidine-2-Carbonitrile (e.g., (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile)
- Structural Features : This compound replaces the cyclopropane ring with a pyrrolidine (5-membered saturated ring), reducing ring strain. The fluorine and nitrile groups are positioned on carbons 4 and 2, respectively.
- Reactivity and Use : Pyrrolidines are more conformationally flexible than cyclopropanes. The compound’s ⁶⁸Ga-labeled derivative is used in radiopharmaceuticals for targeting enzymes like fibroblast activation protein (FAP), highlighting its stability and bioavailability .
- Comparison : Cyclopropanes’ higher strain energy may confer greater reactivity in ring-opening reactions, whereas pyrrolidines offer better thermodynamic stability for prolonged biological activity.
2.3. 1-[3-Fluoro-4-(Dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- Structure : A boronate-containing cyclopropane nitrile (C₁₆H₁₉O₂NFB) with a phenyl substituent. The nitrile and fluorine are part of a cyclopropane ring fused to a boronate ester-functionalized aromatic ring.
- Applications : Boronates are pivotal in Suzuki-Miyaura cross-coupling reactions. The bulky phenyl group may hinder reactivity compared to unsubstituted fluorocyclopropanecarbonitriles but expands utility in materials science or drug design .
2.4. (Prop-2-yn-1-ylsulfanyl)carbonitrile
- Structure : A linear molecule (C₄H₃NS) with a nitrile group and a propargyl sulfide moiety.
- The alkyne group enables click chemistry applications, contrasting with cyclopropanes’ strain-driven reactivity.
Data Table: Key Properties of Compared Compounds
Research Findings and Discussion
- Stereochemical Impact : The trans/cis isomerism in fluorocyclopropanecarbonitriles significantly affects dipole moments and crystal packing. Trans-isomers may exhibit lower solubility in polar solvents due to reduced polarity compared to cis-forms.
- Ring Strain vs. Stability : Cyclopropanes’ strain (∼27 kcal/mol) makes them reactive in ring-opening reactions (e.g., with nucleophiles), whereas pyrrolidines are more stable but less versatile in strain-release chemistry .
- Safety Considerations : Fluorocyclopropanecarbonitriles’ hazards are understudied, but analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile highlight the need for cautious handling of nitrile-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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